molecular formula C5H5N3O3S B13805605 3-Thiophenecarboximidamide,N-hydroxy-5-nitro-

3-Thiophenecarboximidamide,N-hydroxy-5-nitro-

Cat. No.: B13805605
M. Wt: 187.18 g/mol
InChI Key: FYOIAZHRRXGKCR-UHFFFAOYSA-N
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Description

3-Thiophenecarboximidamide,N-hydroxy-5-nitro- is a chemical compound with the molecular formula C5H5N3O3S It is known for its unique structure, which includes a thiophene ring substituted with a carboximidamide group, a hydroxyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboximidamide,N-hydroxy-5-nitro- typically involves the nitration of thiophene derivatives followed by the introduction of the carboximidamide and hydroxyl groups. One common method involves the nitration of thiophene using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrothiophene. This intermediate is then reacted with cyanamide under basic conditions to introduce the carboximidamide group. Finally, hydroxylation is achieved using hydroxylamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production of 3-Thiophenecarboximidamide,N-hydroxy-5-nitro- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboximidamide,N-hydroxy-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Thiophenecarboximidamide,N-hydroxy-5-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Thiophenecarboximidamide,N-hydroxy-5-nitro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways. The nitro group plays a crucial role in this inhibitory effect by forming reactive intermediates that interact with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • 3-Thiophenecarboximidamide,N-hydroxy-4-nitro-
  • 3-Thiophenecarboximidamide,N-hydroxy-6-nitro-
  • 2-Thiophenecarboximidamide,N-hydroxy-5-nitro-

Uniqueness

3-Thiophenecarboximidamide,N-hydroxy-5-nitro- is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity and potency in certain applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C5H5N3O3S

Molecular Weight

187.18 g/mol

IUPAC Name

N'-hydroxy-5-nitrothiophene-3-carboximidamide

InChI

InChI=1S/C5H5N3O3S/c6-5(7-9)3-1-4(8(10)11)12-2-3/h1-2,9H,(H2,6,7)

InChI Key

FYOIAZHRRXGKCR-UHFFFAOYSA-N

Isomeric SMILES

C1=C(SC=C1/C(=N\O)/N)[N+](=O)[O-]

Canonical SMILES

C1=C(SC=C1C(=NO)N)[N+](=O)[O-]

Origin of Product

United States

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